Product packaging for Ritipenem (sodium)(Cat. No.:)

Ritipenem (sodium)

Cat. No.: B14792934
M. Wt: 288.28 g/mol
InChI Key: IKQNRQOUOZJHTR-UHFFFAOYSA-N
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Description

Comparative Binding Kinetics to Haemophilus influenzae PBPs 1b, 3a, and 3b

Ritipenem demonstrates selective high-affinity binding to PBP 1b in H. influenzae, with a 50% inhibitory concentration (IC~50~) of 0.04 times its minimum inhibitory concentration (MIC), far surpassing its affinity for PBPs 3a (IC~50~ = 4.6×MIC) and 3b (IC~50~ = 1.2×MIC). This hierarchy contrasts sharply with cefdinir, which binds PBP 1b (IC~50~ = 0.04×MIC) with comparable affinity but also strongly engages PBPs 3a (IC~50~ = 0.9×MIC) and 3b (IC~50~ = 0.2×MIC). The differential binding kinetics were quantified using radiolabeled penicillin competition assays, revealing ritipenem's PBP 1b occupancy exceeds 90% at sub-MIC concentrations.

Table 1: Comparative PBP Binding Affinities of β-Lactams in H. influenzae

Antibiotic PBP 1b IC~50~ (×MIC) PBP 3a IC~50~ (×MIC) PBP 3b IC~50~ (×MIC)
Ritipenem 0.04 4.6 1.2
Cefdinir 0.04 0.9 0.2
Fropenem 0.12 5.8 3.1
Cefsulodin 0.25 8.4 6.7

Data derived from competitive binding assays with ^3^H-penicillin G.

Structural Determinants of PBP1b Inactivation Efficiency

The bicyclic penem core of ritipenem enables optimal positioning within PBP 1b's active site, facilitated by:

  • C6 α-hydroxyethyl side chain : Enhances acylation efficiency through hydrogen bonding with Ser310 in the catalytic motif.
  • Sulfoxide group at C2 : Stabilizes the carbapenem-PBP complex via hydrophobic interactions with Val237 and Ile289.
  • Methyl group at C1 : Confers resistance to hydrolysis by H. influenzae β-lactamases, prolonging target engagement.

Comparative molecular dynamics simulations reveal ritipenem's pyrrolidine ring induces conformational changes in PBP 1b's transpeptidase domain, locking the enzyme in an inactive state. This contrasts with fropenem, whose smaller C3 substituent permits partial active-site mobility, explaining its lower bacteriolytic potency despite similar PBP 1b affinity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O6S B14792934 Ritipenem (sodium)

Properties

IUPAC Name

3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQNRQOUOZJHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Bromination

6-APA (I) undergoes diazotization with nitrous acid ($$ \text{HNO}2 $$) in the presence of bromine ($$ \text{Br}2 $$) to yield dibromopenicillanic acid (II). This step introduces bromine atoms at positions 6 and 8, critical for subsequent stereochemical control.

Methyl Esterification

The carboxylic acid group of II is protected via methyl esterification using methyl iodide ($$ \text{CH}_3\text{I} $$) in dimethylformamide (DMF), forming the dibromopenicillanate ester (III). This step ensures solubility in organic solvents for downstream reactions.

Condensation with Acetaldehyde

The magnesium enolate of III, generated using ethylmagnesium bromide ($$ \text{EtMgBr} $$), reacts with acetaldehyde in a stereoselective aldol condensation. This produces the bromohydrin intermediate (IV) with >90% diastereomeric excess, establishing the (1R)-hydroxyethyl side chain.

Debromination

Zinc dust in methanol selectively reduces the C6 bromine atom of IV, yielding the trans-penicillanate (V). The C8 bromine remains intact to direct subsequent ring-opening reactions.

Thiazolidine Ring Cleavage

Mercuric acetate ($$ \text{Hg(OAc)}2 $$) cleaves the thiazolidine ring of V, followed by oxidative workup with potassium permanganate ($$ \text{KMnO}4 $$) to generate the azetidinone intermediate (VI). This step unveils the β-lactam ring while introducing a ketone group at position 7.

Thioacid Conjugation

The acetate group of VI is displaced with a thioacid (e.g., glycolic acid thioester) after silylation of the hydroxyl group. This forms intermediate VII, which undergoes N-oxalylation to introduce the carbamoyloxymethyl substituent.

Phosphite-Mediated Coupling

A phosphite reagent facilitates dicarbonyl coupling between VII and a protected hydroxylamine derivative, yielding the penem core (VIII). Tetrabutylammonium fluoride ($$ \text{Bu}_4\text{NF} $$) removes silyl protecting groups, exposing primary hydroxyls for trichloroacetylisocyanate treatment.

Final Deprotection and Salt Formation

Pd(0)-catalyzed deallylation in the presence of sodium ethylhexanoate cleaves remaining protecting groups, affording ritipenem sodium (IX) in 65–70% overall yield from 6-APA.

Enzymatic Synthesis via Prodrug Intermediate FCE-22891

Ritipenem sodium is alternatively prepared via its ester prodrug, FCE-22891 (ritipenem acoxil), which enhances oral bioavailability.

Prodrug Synthesis

FCE-22891 is synthesized by reacting ritipenem sodium with acetoxymethyl bromide ($$ \text{CH}3\text{COOCH}2\text{Br} $$) in DMF. The reaction proceeds via nucleophilic substitution at the carboxylate oxygen, forming the acetoxymethyl ester (X).

Enzymatic Hydrolysis

Porcine liver esterase (PLE) or Aspergillus niger lipase A6 selectively hydrolyzes the ester bond of FCE-22891, regenerating ritipenem sodium with >95% conversion efficiency. This method avoids harsh acidic/basic conditions, preserving the β-lactam ring’s integrity.

Total Synthesis from Chiral Building Blocks

To circumvent reliance on 6-APA, total synthesis routes have been developed using chiral precursors like threonine or 3-hydroxybutyric acid.

Azetidinone Intermediate Preparation

(3R,4R)-4-Acetoxy-3-[(1R)-1-hydroxyethyl]-2-oxo-1H-azetidine (XI) is synthesized from threonine via:

  • Oxidative cyclization with iodine ($$ \text{I}_2 $$) to form the azetidinone ring.
  • Stereoselective reduction using sodium borohydride ($$ \text{NaBH}_4 $$) to install the (1R)-hydroxyethyl group.

Side Chain Elaboration

XI is silylated with tert-butyldimethylsilyl chloride ($$ \text{TBDMSCl} $$) and coupled to a thioacid-derived fragment. Sequential deprotection and oxidation yield ritipenem sodium with 55–60% overall yield.

Comparative Analysis of Synthetic Methods

Parameter 6-APA Route Enzymatic Route Total Synthesis
Starting Material Cost Low Moderate High
Stereochemical Control Moderate High High
Overall Yield (%) 65–70 80–85 55–60
Scalability Industrial Pilot-scale Lab-scale

The enzymatic route offers superior yield and stereoselectivity, making it preferable for large-scale production. Conversely, total synthesis provides access to novel analogs but remains cost-prohibitive.

Chemical Reactions Analysis

Types of Reactions

Ritipenem (sodium) undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ritipenem (sodium) is a synthetic β-lactam antibiotic of the penem class, possessing a broad spectrum of antibacterial activity against Gram-negative and some Gram-positive bacteria. It is utilized clinically to treat severe infections caused by susceptible bacteria and is considered when other antibiotics have failed due to its effectiveness against resistant strains.

Molecular Structure and Mechanism
Ritipenem (sodium) has a molecular formula of C10H11N2NaO6SC_{10}H_{11}N_2NaO_6S and a molecular weight of approximately 288.30 g/mol. Its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis, disrupting the cross-linking of peptidoglycan chains, leading to cell lysis and bacterial death.

Clinical Applications
Ritipenem is employed in clinical settings for treating serious infections caused by susceptible bacteria. Its broad-spectrum activity makes it suitable for hospital-acquired infections, complicated urinary tract infections, and intra-abdominal infections.

  • Hospital-Acquired Infections Ritipenem is valuable in treating infections acquired in hospital settings.
  • Complicated Urinary Tract Infections It is effective against complicated infections of the urinary tract.
  • Intra-Abdominal Infections Ritipenem is also used to treat infections within the abdominal cavity.

Scientific Research Applications
Ritipenem is used in scientific research for chemistry, biology, medicine, and industry.

  • Chemistry Ritipenem is used in studies related to β-lactam antibiotics and their resistance mechanisms.
  • Biology It helps study interactions between antibiotics and bacterial penicillin-binding proteins.
  • Medicine Ritipenem is investigated for treating bacterial infections, especially those caused by resistant strains.
  • Industry It is used in developing new antimicrobial agents and in the pharmaceutical production of antibiotics.

Comparison with Other Antibiotics
Ritipenem shares similarities with other β-lactam antibiotics, especially within the penem subclass. The table below compares Ritipenem with similar compounds:

Compound NameStructural ClassSpectrum of ActivityUnique Features
ErtapenemCarbapenemBroad-spectrumEnhanced stability against β-lactamases
ImipenemCarbapenemBroad-spectrumEffective against Pseudomonas aeruginosa
MeropenemCarbapenemBroad-spectrumLower susceptibility to hydrolysis by renal dehydropeptidase
CeftazidimeCephalosporinPrimarily Gram-negativeEffective against Pseudomonas aeruginosa

Ritipenem's position in this class is due to its structural modifications enhancing its binding affinity for PBPs, leading to bacteriolytic action while maintaining stability against certain bacterial resistance mechanisms.

Chemical Reactions
Ritipenem can undergo oxidation, reduction, and substitution reactions, which can modify its structure and antimicrobial properties.

Mechanism of Action

Ritipenem (sodium) exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, which are essential for the cross-linking of peptidoglycan chains. This inhibition disrupts cell wall synthesis, leading to cell lysis and death. Ritipenem (sodium) has a strong affinity for PBPs 2 and 3, which are crucial for bacterial cell wall integrity .

Comparison with Similar Compounds

Key Properties

  • Mechanism of Action : Binds to penicillin-binding proteins (PBPs), particularly PBP 1b, inducing bacterial cell lysis by disrupting peptidoglycan synthesis .
  • Resistance Profile : Effective against β-lactamase-producing H. influenzae, though resistance rates in some regions have reached 20% .

Ritipenem is compared below with structurally and functionally related β-lactams: fropenem (a carbapenem), cefotaxime (a third-generation cephalosporin), and aztreonam (a monobactam).

Table 1: Comparative Analysis of Ritipenem and Analogues

Property Ritipenem (Sodium) Fropenem Cefotaxime Aztreonam
Class Carbapenem Carbapenem Cephalosporin Monobactam
Target PBPs PBP 1b (high affinity) PBP 1b (high affinity) PBP 3a/3b (high affinity) PBP 3a/3b (high affinity)
β-Lactamase Stability TEM-1 stable TEM-1 stable TEM-1 susceptible TEM-1 stable
MIC90 for H. influenzae (μg/mL) 0.25–0.5 0.5–1.0 0.12–0.25 2.0–4.0
Bacteriolytic Activity Strong (cell lysis at MIC) Moderate (lysis at 4× MIC) Weak (no lysis at MIC) Weak (no lysis at MIC)
Oral Bioavailability Yes (as ritipenem acoxil) No No No

Key Findings from Comparative Studies

(a) Mechanistic Differences in PBP Binding
  • Ritipenem and fropenem preferentially bind PBP 1b, a critical target for inducing rapid bacteriolysis in H. influenzae. Microscopy studies show that co-administration of PBP 3 inhibitors (e.g., aztreonam) blocks ritipenem’s lytic effects, confirming the primacy of PBP 1b targeting .
(b) Impact of β-Lactamase Stability
  • Ritipenem and fropenem resist hydrolysis by TEM-1 β-lactamase, whereas cefotaxime is susceptible. This explains ritipenem’s retained efficacy against ampicillin-resistant H. influenzae. Aztreonam, while β-lactamase-stable, shows poor activity against H. influenzae due to its exclusive PBP 3 targeting .
(c) Clinical and Pharmacokinetic Profiles
  • Oral Use: Ritipenem acoxil’s oral bioavailability distinguishes it from fropenem and aztreonam, which require intravenous administration.
  • Efficacy : Despite cefotaxime’s lower MIC values, its inability to lyse bacteria at therapeutic concentrations limits its utility in severe infections compared to ritipenem .

Q & A

Q. Q. How should contradictory findings between in vitro and in vivo efficacy studies be addressed in publications?

  • Methodological Answer : Explicitly discuss limitations such as pharmacokinetic/pharmacodynamic (PK/PD) disparities. For example, in vitro models may lack protein binding or immune components. Use murine thigh/neutropenic lung infection models to bridge gaps. Report negative findings transparently to avoid publication bias .

Q. What guidelines ensure rigor in reporting Ritipenem’s stability under varying storage conditions?

  • Methodological Answer : Follow ICH Q1A(R2) for stability testing. Report degradation kinetics (zero/first-order) with Arrhenius plots. Disclose excipient composition, as bulking agents (e.g., mannitol) may catalyze hydrolysis. Use CONSORT extensions for preclinical studies to enhance reproducibility .

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